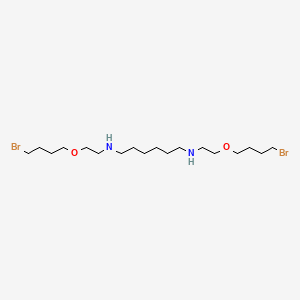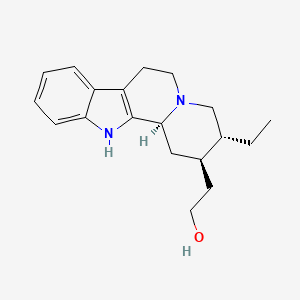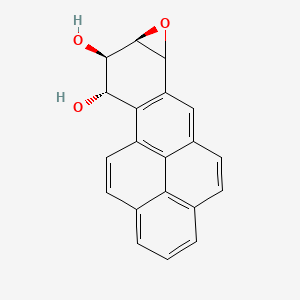
Bpde-III
説明
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (Bpde-III) is a highly reactive metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its potent mutagenic and carcinogenic properties, primarily due to its ability to form covalent adducts with DNA, leading to mutations and potentially cancer .
準備方法
Synthetic Routes and Reaction Conditions: Bpde-III is synthesized through the metabolic activation of benzo[a]pyrene. The process involves multiple steps:
Oxidation: Benzo[a]pyrene is first oxidized by cytochrome P450 enzymes to form benzo[a]pyrene-7,8-epoxide.
Hydrolysis: The epoxide is then hydrolyzed by epoxide hydrolase to produce benzo[a]pyrene-7,8-dihydrodiol.
Further Oxidation: Finally, the dihydrodiol undergoes another oxidation step to form this compound
Industrial Production Methods: Industrial production of this compound is not common due to its highly toxic and carcinogenic nature. it can be produced in controlled laboratory settings for research purposes using the aforementioned synthetic routes .
Types of Reactions:
DNA Adduct Formation: this compound primarily undergoes reactions with nucleophilic sites in DNA, forming covalent adducts. .
Oxidation and Reduction: this compound can also undergo oxidation and reduction reactions, although these are less common compared to its DNA adduct formation
Common Reagents and Conditions:
Reagents: Cytochrome P450 enzymes, epoxide hydrolase, and other metabolic enzymes are involved in the formation of this compound from benzo[a]pyrene
Conditions: These reactions typically occur under physiological conditions within the body
Major Products:
科学的研究の応用
Bpde-III is extensively studied in scientific research due to its role in carcinogenesis. Some key applications include:
Cancer Research: this compound is used to study the mechanisms of chemical carcinogenesis and the formation of DNA adducts
Toxicology: It is used to understand the toxic effects of polycyclic aromatic hydrocarbons and their metabolites
Drug Development: Research on this compound helps in developing drugs that can inhibit its formation or mitigate its effects
作用機序
Bpde-III exerts its effects primarily through the formation of covalent adducts with DNA. This process involves:
類似化合物との比較
Benzo[a]pyrene-7,8-epoxide: An intermediate in the formation of Bpde-III, also known for its mutagenic properties
Benzo[a]pyrene-7,8-dihydrodiol: Another intermediate in the metabolic pathway of benzo[a]pyrene
Uniqueness: this compound is unique due to its high reactivity and potent carcinogenicity compared to other metabolites of benzo[a]pyrene .
特性
IUPAC Name |
(3S,4R,5R)-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17-16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19?,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKPYXMVVSHGS-JWQSRSOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C6C5O6)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]6C5O6)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66212-61-1 | |
| Record name | Bpde-III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066212611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


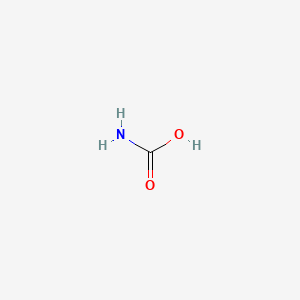
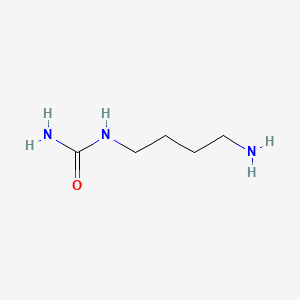

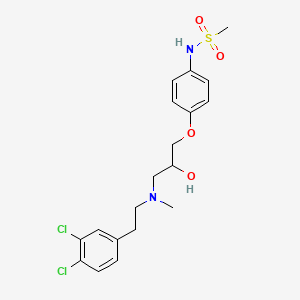
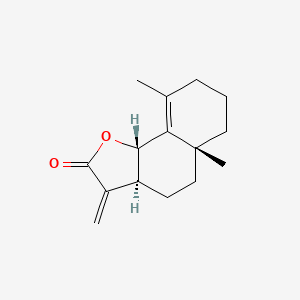
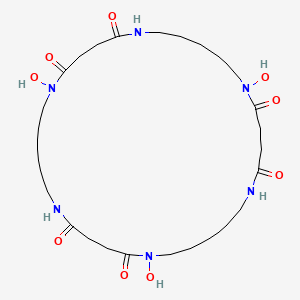
![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)

